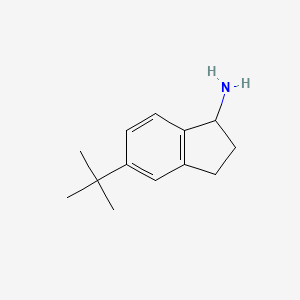

5-tert-butyl-2,3-dihydro-1H-inden-1-amine

Descripción

Significance within Indane-Based Chemical Scaffolds and Contemporary Organic Chemistry

The indane core, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is a foundational structure in organic chemistry. wikipedia.org Its derivatives are integral to the development of pharmaceuticals and functional materials. The strategic placement of a tert-butyl group at the 5-position of the indane ring, as seen in 5-tert-butyl-2,3-dihydro-1H-inden-1-amine , imparts specific steric and electronic properties. The bulky tert-butyl group can influence the binding affinity and selectivity of derivative compounds for biological targets, a crucial aspect of modern drug design.

The primary amine at the 1-position is a versatile functional handle, enabling a wide array of chemical transformations. This amine group allows for the construction of amides, ureas, sulfonamides, and other functionalities, making it a cornerstone for combinatorial chemistry and the exploration of structure-activity relationships (SAR). A prominent example of its utility is in the synthesis of potent and selective antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain management research. The indane moiety in these complex structures provides a rigid framework that correctly orients other pharmacophoric elements for optimal receptor interaction.

The synthesis of This compound typically proceeds through the corresponding ketone, 5-tert-butyl-2,3-dihydro-1H-inden-1-one . This ketone can be synthesized via intramolecular Friedel-Crafts acylation of a suitable precursor. The subsequent conversion of the ketone to the amine is a standard transformation in organic synthesis, often achieved through reductive amination or the formation and reduction of an oxime.

Physicochemical Data for the Precursor Ketone

| Property | Value |

|---|---|

| Compound Name | 5-tert-butyl-2,3-dihydro-1H-inden-1-one |

| CAS Number | 4600-86-6 |

| Molecular Formula | C13H16O |

Interdisciplinary Research Landscape and Unexplored Scientific Avenues for this compound

The primary application of This compound to date has been within the realm of medicinal chemistry, particularly in the development of analgesics. Its incorporation into more complex molecules that modulate pain pathways highlights its importance as a foundational scaffold. The chirality of the amine at the 1-position is of particular significance, as stereoisomers of the final compounds often exhibit markedly different biological activities and pharmacokinetic profiles. The resolution of racemic This compound or the asymmetric synthesis of its enantiomers is therefore a critical area of research.

Beyond its established role in pain research, the unique structural features of This compound suggest several unexplored avenues for scientific investigation. The rigid, lipophilic nature of the 5-tert-butylindane framework could be leveraged in the design of ligands for other G-protein coupled receptors (GPCRs) or ion channels, where specific hydrophobic interactions are key to binding.

Furthermore, the chiral nature of this amine makes it a candidate for applications in asymmetric catalysis. Chiral amines are widely used as catalysts or ligands in a variety of enantioselective transformations. The potential for This compound and its derivatives to serve in this capacity remains an open and intriguing area of research. Its application in materials science, for instance in the creation of chiral polymers or liquid crystals, is another underexplored domain. The development of novel synthetic routes that allow for more efficient and scalable production of this amine will be crucial in facilitating its exploration in these new interdisciplinary contexts.

General Properties of the Target Compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| CAS Number | 935680-90-3 |

| Molecular Formula | C13H19N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)10-5-6-11-9(8-10)4-7-12(11)14/h5-6,8,12H,4,7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRVCRJPCWMDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467710 | |

| Record name | 5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935680-90-3 | |

| Record name | 5-tert-butyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine and Its Analogues

Established and Evolving Synthetic Routes to 5-tert-butyl-2,3-dihydro-1H-inden-1-amine.

The synthesis of this compound primarily originates from its corresponding ketone precursor, 5-tert-butyl-1-indanone. The established routes focus on the efficient conversion of the carbonyl group into the desired primary amine.

Reductive Amination Strategies for Indanone Precursors.

Reductive amination is a cornerstone technique for synthesizing amines from carbonyl compounds. numberanalytics.commasterorganicchemistry.com This process typically involves the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the intermediate imine or enamine. masterorganicchemistry.comwikipedia.org For the synthesis of a primary amine like this compound, ammonia (B1221849) or an ammonia equivalent is used. organic-chemistry.org

The reaction can be performed in a direct, one-pot procedure where the ketone, amine source, and a selective reducing agent are combined. wikipedia.org The key to a successful direct reductive amination is the use of a reducing agent that reduces the protonated imine (iminium ion) faster than it reduces the initial ketone. youtube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is stable in the mildly acidic conditions required for imine formation and selectively reduces the C=N bond over the C=O bond. masterorganicchemistry.comchemistrysteps.com

Another widely used and often more effective reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org It is a mild and selective reducing agent that does not require the use of toxic cyanides and is particularly effective for a broad range of aldehydes and ketones. organic-chemistry.org The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

An alternative, indirect (or stepwise) procedure involves the pre-formation and isolation of the imine, followed by its reduction in a separate step. wikipedia.orgorganic-chemistry.org This can sometimes improve yields, especially when side reactions like dialkylation are a concern with primary amines. organic-chemistry.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | High selectivity for imines over ketones/aldehydes. chemistrysteps.com | Highly toxic cyanide byproducts. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE), Acetic Acid | Mild, non-toxic, high yield, broad substrate scope. organic-chemistry.org | Moisture sensitive. organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) (typically for stepwise reduction) | Inexpensive, readily available. organic-chemistry.org | Can reduce ketones/aldehydes; less selective for one-pot reactions. organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, Raney Ni | "Green" method, high yields. wikipedia.org | Requires pressure equipment, may reduce other functional groups. wikipedia.org |

Multi-step Total Synthesis Pathways for this compound.

The total synthesis of this compound begins with the construction of its essential precursor, 5-tert-butyl-1-indanone. The synthesis of substituted indanones is well-documented in organic chemistry. organic-chemistry.org

A common pathway involves:

Friedel-Crafts Acylation: The synthesis can commence with tert-butylbenzene, which undergoes a Friedel-Crafts acylation with a suitable three-carbon acylating agent, such as 3-chloropropionyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction selectively installs the acyl group para to the bulky tert-butyl group due to steric hindrance.

Cyclization: The resulting chloroketone intermediate is then induced to cyclize via an intramolecular Friedel-Crafts alkylation. This step is typically promoted by a strong acid, effectively forming the five-membered ring of the indanone system to yield 5-tert-butyl-1-indanone.

Reductive Amination: The final step is the conversion of the ketone to the amine using one of the reductive amination strategies detailed in the previous section.

This multi-step approach allows for the large-scale production of the racemic amine from commercially available starting materials.

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiopure this compound.

The biological activity of chiral amines often resides in a single enantiomer, making asymmetric synthesis a critical area of research. yale.edu Methods to obtain enantiopure (1R)- or (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine involve either resolving the racemic mixture or, more efficiently, employing stereoselective synthetic methods. tcichemicals.com

Chiral Auxiliary-Mediated Approaches.

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. tcichemicals.comwikipedia.org For primary amines, tert-butanesulfinamide (often called Ellman's auxiliary) has become a preeminent chiral auxiliary due to its high efficiency and reliability. yale.edunih.gov

The general process using this auxiliary is as follows:

Condensation: The chiral auxiliary, for example, (R)-tert-butanesulfinamide, is condensed with the precursor, 5-tert-butyl-1-indanone. This reaction is typically catalyzed by a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄) and forms a chiral N-tert-butanesulfinyl imine. researchgate.net

Diastereoselective Reduction: The key stereochemistry-defining step is the diastereoselective reduction of the C=N bond of the sulfinyl imine. The bulky and stereochemically defined tert-butanesulfinyl group effectively shields one face of the imine, directing the hydride reagent to attack from the opposite face. capes.gov.br The choice of reducing agent can influence the diastereoselectivity.

Auxiliary Cleavage: The final step involves the removal of the chiral auxiliary under acidic conditions, such as with hydrochloric acid in a protic solvent like methanol. researchgate.net This cleavage yields the desired enantiomerically enriched primary amine hydrochloride, and the auxiliary can often be recovered. nih.gov

The stereochemical outcome is predictable: using (R)-tert-butanesulfinamide typically leads to the (R)-amine, while the (S)-auxiliary yields the (S)-amine.

Table 2: Diastereoselective Reduction of N-tert-Butanesulfinyl Imines

| Reducing Agent | Proposed Transition State Model | Typical Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|

| L-Selectride | Acyclic Felkin-Anh-type model where the bulky sulfinyl group dictates approach. | Often >95:5 | capes.gov.br |

| Sodium Borohydride (NaBH₄) | Chelated six-membered ring transition state involving the sulfinyl oxygen and the sodium cation. | Can be high, but may be lower than with bulkier reagents. | capes.gov.br |

| Organometallic Reagents (e.g., Grignard) | Chelated six-membered ring transition state involving the magnesium cation. | Often >90:10 | wikipedia.orgnih.gov |

Enantioselective Catalytic Methods.

Enantioselective catalysis offers a more atom-economical approach to chiral amines by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product.

Biocatalysis: Enzymes such as imine reductases (IREDs) and transaminases (TAs) have emerged as powerful tools for asymmetric amine synthesis. researchgate.netcapes.gov.br

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to chiral amines. An IRED-based process for this compound would involve the in situ formation of the imine from 5-tert-butyl-1-indanone and ammonia, which is then asymmetrically reduced by the IRED using a cofactor like NADH or NADPH. Recombinant whole-cell biocatalysts expressing a suitable (R)- or (S)-selective IRED can achieve very high enantiomeric excess (ee). capes.gov.br

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. A TA could directly convert 5-tert-butyl-1-indanone into the corresponding chiral amine with high enantioselectivity.

Transition-Metal Catalysis: Asymmetric hydrogenation, a pillar of enantioselective synthesis, can be applied to the imine derived from 5-tert-butyl-1-indanone. thieme-connect.de This involves using a transition-metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand. The chiral ligand creates a chiral environment around the metal center, forcing the hydrogenation of the C=N bond to occur on a specific face, leading to one enantiomer of the amine in excess. rsc.org

Reaction Mechanism Elucidation in the Formation of this compound.

The mechanism of formation depends on the chosen synthetic route.

For reductive amination , the reaction proceeds through several equilibrium steps. wikipedia.org

The nucleophilic nitrogen of the amine (e.g., ammonia) attacks the electrophilic carbonyl carbon of 5-tert-butyl-1-indanone to form a hemiaminal intermediate. wikipedia.org

Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). chemistrysteps.com

Elimination of water leads to the formation of an imine. This imine can be protonated to form a highly electrophilic iminium ion. numberanalytics.comchemistrysteps.com

The final step is the irreversible reduction of the iminium ion by a hydride donor (e.g., from NaBH₃CN or NaBH(OAc)₃). The hydride attacks the carbon of the C=N⁺ bond to yield the final amine product. youtube.comchemistrysteps.com

In chiral auxiliary-mediated synthesis , the mechanism of stereocontrol is of paramount importance. For the reduction of N-tert-butanesulfinyl imines, the high diastereoselectivity is rationalized by a six-membered chair-like transition state. wikipedia.org In this model, the metal cation of the reducing agent (e.g., Mg²⁺ from a Grignard reagent, or potentially Na⁺ from NaBH₄) coordinates to both the imine nitrogen and the sulfinyl oxygen. To minimize steric interactions, the bulky groups of the imine and the sulfinyl group orient themselves equatorially, which fixes the conformation of the ring. The nucleophile (e.g., hydride) then attacks the imine carbon from the less sterically hindered face, leading to the observed high diastereoselectivity. wikipedia.orgcapes.gov.br

For enantioselective catalytic methods , the mechanism is dictated by the catalyst's active site. In an enzyme like an imine reductase, the imine substrate is precisely oriented within the chiral pocket of the active site through a series of non-covalent interactions (hydrogen bonds, hydrophobic interactions). This binding arrangement exposes only one face of the imine to the enzyme-bound cofactor (NAD(P)H), ensuring that hydride transfer occurs stereoselectively to produce a single enantiomer of the amine. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal and process chemistry. The synthesis of this compound, a substituted indanamine, provides a relevant scaffold to examine the application of these principles, particularly focusing on catalytic strategies, solvent selection, and atom economy. While specific green-certified processes for this exact molecule are not extensively detailed in public literature, the synthesis of its core indanamine structure offers significant opportunities for environmental-benign process optimization, drawing from established methodologies for analogous compounds.

A primary route to indanamines involves the reductive amination of the corresponding indanone or the reduction of an indanone-derived oxime or imine. Each step in this pathway is amenable to green chemistry improvements. The typical synthesis would commence with 5-tert-butyl-1-indanone, which is then converted to an intermediate such as 5-tert-butyl-1-indanone oxime, followed by a reduction to yield the final primary amine.

One of the most impactful green chemistry strategies is the replacement of stoichiometric reagents with catalytic alternatives. The reduction of the oxime or imine intermediate is a key example. Traditional methods might employ metal hydrides, which are used in excess and generate significant waste streams upon quenching. Catalytic hydrogenation, using molecular hydrogen (H₂) as the reductant, is a highly atom-economical alternative, with water being the only theoretical byproduct. mdpi.com

The choice of catalyst is crucial. Historically, precious metals like palladium (Pd) and platinum (Pt) on carbon supports have been used effectively for the hydrogenation of indanone oximes. mdpi.comencyclopedia.pub For instance, studies on 2-indanone (B58226) oxime, a structural analogue, show that a Pd/C catalyst in the presence of acids can achieve a 94% yield of the corresponding amine, 2-aminoindane. mdpi.comencyclopedia.pub However, the reliance on expensive and scarce precious metals is a drawback from both a cost and sustainability perspective.

A significant advancement in green catalysis is the development of catalysts based on earth-abundant and less toxic metals. Research has demonstrated that manganese-based catalysts can effectively catalyze the asymmetric hydrogenation of imines derived from indanone derivatives. whiterose.ac.uk This approach not only avoids precious metals but can also achieve high enantioselectivity, which is critical for producing specific stereoisomers of chiral amines. whiterose.ac.uk The ability to generate the imine in situ from the indanone and an amine, followed by hydrogenation in the same pot, further enhances the green credentials of the process by reducing intermediate isolation steps, thereby saving energy and solvent, and minimizing waste. whiterose.ac.uk

The selection of solvents is another core principle of green chemistry. Many organic reactions rely on volatile and often hazardous organic solvents. Efforts in green synthesis focus on minimizing their use or replacing them with more benign alternatives. For the catalytic hydrogenation of oximes, reactions have been successfully carried out in "green" solvents such as water or ethanol-water mixtures. repec.orgresearchgate.net For example, a heterogeneous palladium-based catalyst has been shown to reduce oximes to amines using H₂ at atmospheric pressure in water under mild conditions. encyclopedia.pub Such systems reduce the environmental impact and can simplify product isolation. In some cases, solvent-free conditions, such as using neat reactants with microwave irradiation or grindstone technology, have been applied to the synthesis of related heterocyclic compounds, offering significant reductions in reaction time and waste. researchgate.net

The following table summarizes and compares different catalytic systems applicable to the synthesis of the indanamine core structure, highlighting key green chemistry metrics.

| Catalyst System | Precursor | Solvent(s) | Conditions | Product | Yield (%) | Green Chemistry Aspect | Reference |

| Mn-based pincer complex | Indanone-derived imine | THF | 50 bar H₂, 100 °C | Chiral Amine | 94 | Earth-abundant metal catalyst | whiterose.ac.uk |

| Pd/C | 2-Indanone Oxime | Acetic Acid, H₂SO₄ | 3 atm H₂, 20-25 °C | 2-Aminoindane | 94 | Catalytic hydrogenation | mdpi.comencyclopedia.pub |

| 5% Pt/C | 2-Indanone Oxime | Acetic Acid, H₂SO₄ | 3 atm H₂, 20-25 °C | 2-Indanone Hydroxylamine | 54 | Catalyst choice controls selectivity | mdpi.comencyclopedia.pub |

| Raney Ni | 2-Indanone Oxime | NH₃/Ethanol | 1 atm H₂, RT | 2-Aminoindane | 91 | Non-precious metal catalyst | mdpi.com |

| Pd-complex | Various Oximes | Water | 1 atm H₂, RT | Corresponding Amines | >99 | Use of water as a green solvent | encyclopedia.pub |

By applying these principles—utilizing earth-abundant metal catalysts, employing benign solvents like water, and maximizing atom economy through catalytic hydrogenation—the synthesis of this compound and its analogues can be aligned with the objectives of sustainable chemical manufacturing.

Advanced Derivatization and Functionalization Strategies of the 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine Core

Amine Functionalization: Formation of Amides, Ureas, and Carbamates

The primary amine group of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine is a key site for functionalization, readily undergoing reactions to form amides, ureas, and carbamates. These transformations are fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.

Amide Formation: Amides are typically synthesized by reacting the amine with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Ritter reaction, for instance, provides a pathway to N-tert-butyl amides by reacting nitriles with di-tert-butyl dicarbonate (B1257347) in the presence of a copper(II) triflate catalyst. researchgate.netresearchgate.net This method is efficient and proceeds under solvent-free conditions at room temperature. researchgate.netresearchgate.net

Carbamate (B1207046) Synthesis: Carbamates are often prepared by reacting the amine with a chloroformate or by trapping an in-situ generated isocyanate with an alcohol. The use of di-tert-butyl dicarbonate (Boc anhydride) is a widespread method for the synthesis of tert-butyl carbamates. chemicalbook.comorgsyn.org For example, (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate can be synthesized from (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride and Boc anhydride (B1165640) in the presence of triethylamine. chemicalbook.com More sustainable methods for carbamate synthesis are also being developed, such as the direct conversion of Boc-protected amines using lithium tert-butoxide as a base, which avoids hazardous reagents and metal catalysts. researchgate.net

| Derivative Type | Reactants | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| Amide | This compound and a nitrile | di-tert-butyl dicarbonate, Cu(OTf)2 | Solvent-free, room temperature synthesis of N-tert-butyl amides. researchgate.netresearchgate.net |

| Urea (B33335) | This compound and an isocyanate | - | Classic and widely used method. scispace.comorganic-chemistry.org |

| Urea | This compound and a phenyl carbamate | Dimethyl sulfoxide (B87167) (DMSO) | Mild, neutral conditions, avoiding toxic reagents. google.com |

| Carbamate | This compound | di-tert-butyl dicarbonate (Boc anhydride) | Common and effective method for Boc protection. chemicalbook.com |

| Carbamate | Boc-protected this compound and an alcohol | Lithium tert-butoxide | Sustainable method avoiding hazardous materials. researchgate.net |

Stereochemical Influence of Modifications on this compound Derivatives

The stereochemistry of this compound derivatives is a critical aspect, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. The amine at the C1 position is a chiral center, and its configuration can direct the stereochemical outcome of subsequent reactions.

The addition of nucleophiles to chiral N-tert-butanesulfinyl aldimines, which can be derived from amines like this compound, is a powerful method for stereoselective synthesis. nih.gov These reactions can produce δ- and ε-amino ketone derivatives with high diastereoselectivity. nih.gov The resulting amino ketones can then be used to synthesize stereochemically defined piperidine (B6355638) alkaloids. nih.gov

In the context of carbamate formation, the use of a chiral amine starting material ensures the retention of stereochemistry in the product. For instance, the synthesis of (R)-tert-butyl (4-cyano-2,3-dihydro-1H-inden-1-yl)carbamate from the corresponding (R)-amine proceeds with high enantiomeric excess. chemicalbook.com

The stereochemical outcome of reactions can also be influenced by the nature of the substituents on the indane ring. In a study on the Mukaiyama crossed-aldol-type reaction of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives, the size of the aldehyde reactant was found to influence the relative stereochemistry of the newly formed chiral centers. researchgate.net This suggests that modifications to the indane ring of this compound could similarly direct the stereochemistry of subsequent transformations.

| Reaction Type | Chiral Auxiliary/Substrate | Key Finding | Reference |

|---|---|---|---|

| Nucleophilic addition | N-tert-butanesulfinyl aldimines | Allows for diastereoselective synthesis of amino ketone derivatives. | nih.gov |

| Carbamate formation | (R)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | Retention of stereochemistry, yielding product with high enantiomeric excess. | chemicalbook.com |

| Mukaiyama aldol (B89426) reaction | Substituted hydroxypyrrole | Size of the aldehyde influences the relative stereochemistry of the product. | researchgate.net |

Novel Coupling Reactions and Fragment Linkage Incorporating this compound

The development of novel coupling reactions is essential for the efficient construction of complex molecules. This compound and its derivatives can be valuable partners in such reactions, enabling the linkage of the indane fragment to other molecular scaffolds.

While specific novel coupling reactions involving this compound are not extensively detailed in the provided search results, related chemistries offer insights into potential strategies. For instance, the synthesis of tert-butyl-substituted indolo[2,3-b]quinoxalines involves the condensation of 5-tert-butylindoline-2,3-dione with benzene-1,2-diamine. researchgate.net This reaction demonstrates the ability of a substituted indane core to participate in the formation of complex heterocyclic systems.

Furthermore, the general principles of amine chemistry suggest that this compound could be utilized in various modern coupling reactions. For example, palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination) could be employed to link the amine to aryl halides, creating more complex aromatic structures. The amine could also serve as a nucleophile in multicomponent reactions, which are powerful tools for rapidly building molecular complexity from simple starting materials. researchgate.net The reactivity of the indane system in such reactions would be influenced by the electronic and steric properties of the tert-butyl group and any other substituents present.

Sophisticated Spectroscopic and Crystallographic Characterization of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the primary structural confirmation of synthetic compounds. NMR provides detailed information about the carbon-hydrogen framework, while MS confirms the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR)

The ¹H and ¹³C NMR spectra of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine are expected to show characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule. Based on data from analogous indane and tert-butyl containing compounds, the expected chemical shifts can be predicted. rsc.orgrsc.org For instance, the nine protons of the tert-butyl group would appear as a sharp singlet in the ¹H NMR spectrum, a hallmark of this functional group. chemicalbook.com The protons of the indane core, particularly the diastereotopic methylene (B1212753) protons at the C2 position, would exhibit complex splitting patterns, providing insight into the ring's conformation. rsc.org

Expected ¹H NMR Chemical Shifts The following table outlines the anticipated chemical shift (δ) ranges for the protons of this compound in a solvent like CDCl₃.

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| tert-Butyl (9H) | 1.2 - 1.4 | Singlet (s) | Characteristic intense signal. chemicalbook.com |

| Aromatic (3H) | 7.0 - 7.4 | Multiplets (m) | Splitting pattern depends on substitution. |

| Methine (H1) | 4.1 - 4.5 | Triplet (t) or dd | Coupling to adjacent C2 protons. |

| Methylene (H2) | 1.8 - 2.6 | Multiplets (m) | Complex splitting due to diastereotopicity. |

| Methylene (H3) | 2.7 - 3.1 | Multiplets (m) | Benzylic protons, typically downfield. |

| Amine (NH₂) | 1.5 - 2.5 | Broad Singlet (br s) | Chemical shift and appearance are concentration and solvent dependent. |

Expected ¹³C NMR Chemical Shifts The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

| Carbon Atoms | Expected Chemical Shift (ppm) | Notes |

| tert-Butyl (quaternary) | 34 - 36 | C(CH₃)₃ |

| tert-Butyl (methyl) | 30 - 32 | C(CH₃)₃ chemicalbook.com |

| Aromatic (quaternary) | 140 - 150 | Carbons attached to other groups. |

| Aromatic (CH) | 120 - 130 | Aromatic ring carbons. |

| Methine (C1) | 55 - 65 | Carbon bearing the amine group. rsc.org |

| Methylene (C2) | 30 - 40 | Aliphatic ring carbon. rsc.org |

| Methylene (C3) | 35 - 45 | Benzylic carbon. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of the target compound. For this compound (C₁₃H₁₉N), the calculated monoisotopic mass is 189.1517 g/mol . biosynth.com Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, resulting in an [M-15]⁺ peak. nist.gov Another possibility is the cleavage of the entire tert-butyl group, leading to an [M-57]⁺ fragment. The molecular ion peak (M⁺) is expected to be clearly visible. Predicted collision cross section (CCS) values can also be calculated for different adducts, such as [M+H]⁺, to aid in identification. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

For chiral molecules, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a specific enantiomer. By synthesizing a derivative containing a heavy atom or by forming a salt with a chiral counter-ion of known configuration, a single crystal suitable for diffraction analysis can be grown. nih.gov This technique provides precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. psu.edu

While the specific crystal structure for this compound is not publicly documented, the analysis of related tert-butyl-containing chiral molecules illustrates the type of data obtained. nih.govresearchgate.net For example, the crystallographic analysis of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine provides a clear precedent. nih.gov

Representative Crystallographic Data for a tert-Butyl Containing Compound The following table shows example data that would be determined from an X-ray diffraction experiment, using 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine as a model. nih.gov

| Parameter | Example Value |

| Chemical Formula | C₁₃H₁₆N₄O₂ |

| Molecular Weight (Mr) | 260.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.9421 (14) |

| b (Å) | 9.6419 (11) |

| c (Å) | 11.7694 (13) |

| β (°) | 93.504 (2) |

| Volume (V) (ų) | 1352.6 (3) |

| Z (molecules/unit cell) | 4 |

This analysis reveals not only the molecular structure but also intermolecular interactions, such as hydrogen bonds, which dictate the solid-state packing arrangement. nih.gov For the (R)- or (S)-enantiomers of this compound, this method would definitively establish the absolute stereochemistry at the C1 chiral center.

Vibrational Spectroscopy (IR, Raman) and Chiroptical Techniques (VCD, ECD) for Conformational and Enantiomeric Analysis

Vibrational and chiroptical spectroscopy methods provide complementary information about molecular structure, conformation, and stereochemistry, particularly for molecules in solution.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. These include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic portions (2850-3100 cm⁻¹), and strong C-H bending vibrations for the tert-butyl group around 1365-1395 cm⁻¹. nist.gov

Raman Spectroscopy : Raman spectroscopy is also effective for observing the vibrations of the molecular skeleton. mdpi.com It is particularly sensitive to the symmetric vibrations of non-polar bonds, making it an excellent tool for characterizing the C-C backbone of the indane ring and the tert-butyl group.

Chiroptical Techniques (VCD and ECD)

For chiral molecules, chiroptical techniques, which measure the differential interaction with polarized light, are exceptionally powerful for determining absolute configuration and studying solution-state conformation. nih.govwikipedia.org

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of an enantiomer with spectra predicted by Density Functional Theory (DFT) calculations, the absolute configuration can be unequivocally assigned. nih.govnih.gov This method is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. dtu.dk

Electronic Circular Dichroism (ECD) : ECD is the counterpart to VCD in the UV-Visible range. It is used to study the stereochemistry of molecules with chromophores, such as the benzene (B151609) ring in the indane structure. Studies on other chiral indane derivatives have shown that the sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration at the chiral centers. mdpi.com Similar to VCD, comparison of the experimental ECD spectrum with quantum-mechanical calculations allows for the confident assignment of the (R) or (S) configuration. mdpi.com

Computational Chemistry and Theoretical Modeling of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine. These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability and reactivity.

The geometry of the molecule is first optimized to find its most stable three-dimensional arrangement. From this optimized structure, various electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived. These descriptors, based on conceptual DFT, provide quantitative measures of the molecule's reactivity. For instance, chemical hardness (η) and its inverse, softness (S), describe the resistance of the molecule to changes in its electron distribution. Electronegativity (χ) and the electrophilicity index (ω) are also calculated to predict the molecule's behavior in chemical reactions. These parameters are invaluable for predicting how this compound might interact with other molecules.

Illustrative Quantum Chemical Descriptors for this compound

This table presents hypothetical values typical for similar aminoindan derivatives, as direct experimental or computational data for the title compound is not publicly available.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron configuration. |

| Electronegativity (χ) | 3.15 eV | Measure of the ability to attract electrons. |

| Electrophilicity Index (ω) | 1.88 eV | Propensity to accept electrons. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.govcncb.ac.cn For this compound, MD simulations provide critical insights into its conformational flexibility and how it interacts with potential biological targets. nih.govacs.org

Conformational Analysis: The presence of the bulky tert-butyl group and the flexible five-membered ring of the indane core suggests that the molecule can adopt various conformations. wikipedia.org MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov

Ligand-Target Interactions: When the structure of a potential protein target is known, MD simulations can be used to model the dynamic process of the ligand binding to the protein. nih.govyoutube.com These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the role of water molecules in the binding process. By observing the trajectory of the ligand within the binding site, researchers can understand the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. nih.govnih.gov This detailed understanding of the binding dynamics is essential for designing more potent and selective molecules. nih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a versatile computational method used not only to study ground-state properties but also to explore the mechanisms of chemical reactions. For this compound, DFT can be employed to investigate potential reaction pathways, such as its synthesis or metabolic transformations. mdpi.comrsc.org

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. youtube.comresearchgate.net A transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy, which is a key parameter in chemical kinetics.

For example, in a reaction involving the amine group of this compound, such as a nucleophilic addition, DFT can be used to model the step-by-step process. scribd.comnih.gov This includes the approach of the reactants, the formation and breaking of bonds, and the final arrangement of the products. rsc.org Such studies can elucidate the reaction mechanism, predict the feasibility of a reaction under certain conditions, and explain the stereoselectivity or regioselectivity of the products. acs.orgrsc.org

In Silico Prediction of Pharmacological Targets and Biological Activity Spectra

In the early stages of drug discovery, in silico methods can be used to predict the likely pharmacological targets and the broader biological activity spectrum of a new compound like this compound. nih.govnih.gov These predictive approaches leverage large databases of known compounds and their biological activities. bmc-rm.org

One common method is based on chemical similarity. The structure of the new compound is compared to the structures of compounds with known biological activities. If the new compound is structurally similar to known active molecules, it is predicted to have a similar activity profile. researchgate.netbenthamdirect.com This can be done using 2D or 3D structural comparisons.

Another approach is pharmacophore modeling. A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. researchgate.netunina.it By identifying the pharmacophoric features of this compound (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings), it can be screened against a library of pharmacophore models derived from known drug targets. nih.govdovepress.com This can generate a list of potential protein targets for the compound. creative-biolabs.com Web-based tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on the compound's structure, providing probabilities for various pharmacological effects and mechanisms of action. bmc-rm.orgresearchgate.netnih.govmdpi.com

Illustrative Predicted Biological Activities for this compound

This table presents a hypothetical output from a biological activity prediction tool, based on the structural features of aminoindane derivatives. researchgate.net The probabilities (Pa) indicate the likelihood of the compound exhibiting the specified activity.

| Predicted Activity | Mechanism/Target Class | Illustrative Pa (Probability to be Active) |

|---|---|---|

| Monoamine Oxidase (MAO) Inhibitor | Enzyme Inhibition | 0.65 |

| Serotonin Transporter (SERT) Ligand | Transporter Binding | 0.58 |

| Dopamine Transporter (DAT) Ligand | Transporter Binding | 0.45 |

| Adrenergic Receptor Ligand | GPCR Binding | 0.42 |

| Anticonvulsant | Pharmacological Effect | 0.35 |

Ligand-Protein Docking and Molecular Modeling of Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. wikipedia.orgbionity.com For this compound, docking studies can be performed against the three-dimensional structures of potential protein targets identified through methods described in the previous section.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. Each of these "poses" is then evaluated by a scoring function, which estimates the binding affinity. frontiersin.orgnih.gov The pose with the best score is predicted to be the most likely binding mode.

Analysis of the top-ranked docking poses provides a static picture of the key interactions between the ligand and the protein. youtube.comnottingham.ac.ukyoutube.com This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic contacts, or other types of interactions with the ligand. nih.govnih.gov The bulky tert-butyl group, for instance, is likely to occupy a hydrophobic pocket within the binding site. amanote.comrsc.org This information is invaluable for understanding the structural basis of the ligand's activity and for suggesting chemical modifications to improve its potency or selectivity.

Illustrative Docking Summary for this compound with a Hypothetical Target

This table provides a hypothetical summary of the types of interactions that would be analyzed in a docking study.

| Interaction Type | Ligand Moiety Involved | Hypothetical Interacting Residues | Estimated Binding Energy Contribution |

|---|---|---|---|

| Hydrogen Bond | Amine group (-NH2) | Aspartic Acid, Glutamic Acid | High |

| Hydrophobic Interaction | tert-butyl group | Leucine, Isoleucine, Valine | Moderate |

| π-π Stacking | Benzene (B151609) ring of indane | Phenylalanine, Tyrosine, Tryptophan | Moderate |

| Cation-π Interaction | Protonated amine group | Phenylalanine, Tyrosine, Tryptophan | High |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine Analogues

Design Principles for Modulating Biological Target Affinity and Selectivity

The design of analogues of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine with modulated biological target affinity and selectivity is guided by several key principles derived from SAR studies. These principles focus on systematic modifications of the core structure to optimize interactions with the biological target.

A primary strategy involves the modification of substituents on the indane ring and the amine function to enhance binding affinity. For related bicyclic structures, there is a general trend of improved potency with higher lipophilicity. nih.gov The introduction of various functional groups can influence the electronic and steric properties of the molecule, thereby affecting its binding orientation and strength within the target's active site. For instance, in studies of similar heterocyclic compounds, substituting with groups that can act as hydrogen bond donors or acceptors has been shown to be a critical determinant of activity. mdpi.com

Selectivity, a crucial aspect of drug design, is often achieved by exploiting subtle differences in the topology of the target's binding site compared to off-targets. For example, the nature of linking groups in related compound series has been shown to be important; flexible linkers were found to be less effective than more rigid ones, suggesting that the precise positioning of terminal aromatic rings is important for target binding. nih.gov Another key design principle is the concept of ligand efficiency (LipE), which relates the potency of a compound to its size. SAR studies have identified analogues with increased potency and improved LipE, highlighting the importance of optimizing the balance between molecular size and binding affinity. mdpi.com

Computational methods, such as pharmacophore modeling, play a significant role in identifying the key chemical features required for biological activity. nih.gov These models help in designing new molecules with an improved capability to interact with their intended target. nih.gov The rigidity of the molecular scaffold is another important feature; more rigid structures often exhibit higher selectivity due to a lower entropic penalty upon binding. nih.gov

Impact of tert-Butyl Group and Indane Scaffold Modifications on Activity Profiles

Modifications to the tert-butyl group and the indane scaffold of this compound have a profound impact on the resulting activity profiles. These changes can alter the compound's size, shape, polarity, and conformational flexibility, all of which are critical for its interaction with biological targets.

The tert-butyl group at the 5-position of the indane ring is a significant feature. Its bulkiness can provide a crucial anchoring point within a hydrophobic pocket of the target protein. In SAR studies of related compounds, the size and polarity of such alkyl groups have been shown to be important. For example, replacing a cyclohexyl group with smaller or different cycloalkyl groups, or a tert-butyl group, can lead to variations in inhibitory activity, underscoring the importance of this moiety's size and lipophilicity for whole-cell activity. nih.gov QSAR studies on other series containing tert-butyl groups have also highlighted that the anti-inflammatory activity of analogues is significantly correlated with thermodynamic and sterimol parameters, suggesting that a less bulky group at one position and a more bulky group at another is important for activity. researchgate.net

Modifications of the indane scaffold itself are a key area of exploration. Research on 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives, which feature a modified indane core, has led to the identification of potent inhibitors of monocyte adhesion to colon epithelial cells. researchgate.net This indicates that alterations to the five-membered ring of the indane system can significantly influence biological activity. Furthermore, studies on other indane analogues have revealed that even subtle changes to the scaffold can lead to different biological outcomes. researchgate.net For instance, diastereoisomers of novel indane compounds have demonstrated varying levels of activity in different inflammatory models, suggesting that the three-dimensional arrangement of the scaffold is critical. researchgate.net

| Modification Site | Type of Modification | Observed Impact on Activity | Reference |

| tert-Butyl Group | Replacement with cyclobutyl | Similar activity profile, suggesting size and polarity are key. | nih.gov |

| Variation in bulkiness | Correlated with changes in anti-inflammatory activity. | researchgate.net | |

| Indane Scaffold | Introduction of a benzylidene group at position 2 | Potent inhibition of monocyte adhesion. | researchgate.net |

| Diastereomeric variations | Different activities in various inflammatory models. | researchgate.net |

Development of Pharmacophore Models Based on this compound Derivatives

Pharmacophore models are essential computational tools that define the necessary three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. For derivatives of this compound, these models are instrumental in guiding the design of new, more potent analogues and in screening large compound libraries for potential hits.

The development of a pharmacophore model typically begins with a set of active compounds. The key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups, are identified and mapped in 3D space. For a molecule like this compound, the key features would likely include the hydrophobic tert-butyl group, the aromatic phenyl ring, and the protonable amine group.

Quantitative structure-activity relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often used in conjunction with pharmacophore modeling. mdpi.com These methods can quantify the contribution of steric and electrostatic fields to the biological activity. mdpi.com For instance, a CoMFA model for a series of inhibitors revealed that steric and electrostatic fields contributed 54.1% and 45.9%, respectively, to the inhibitory activity. mdpi.com This type of quantitative data is invaluable for optimizing the substituents on the this compound scaffold.

| Pharmacophore Feature | Potential Role in Activity | Reference |

| Protonable Amine | Key interaction with target's acidic residues; essential for transport. | nih.gov |

| Aromatic Ring | Pi-pi stacking or hydrophobic interactions. | nih.gov |

| tert-Butyl Group | Hydrophobic anchor in a specific pocket of the target. | nih.gov |

| Rigid Indane Scaffold | Reduces entropic penalty upon binding, enhancing affinity and selectivity. | nih.gov |

Stereochemical Influence on Structure-Activity Relationships

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has a stereocenter at the 1-position of the indane ring. The different spatial arrangements of atoms in enantiomers and diastereomers can lead to significant differences in their interactions with chiral biological targets such as enzymes and receptors.

It is a well-established principle that stereoisomers of a drug can exhibit different pharmacological activities. nih.govresearchgate.net Research has shown that for certain chiral compounds, only specific isomers display significant biological activity. nih.govresearchgate.net This is often attributed to a stereoselective uptake mechanism or a better fit of one isomer into the target's binding site. nih.govresearchgate.net In the case of indane derivatives, studies have demonstrated that the biological effects can be highly dependent on stereochemistry. For example, in a study of diastereomeric indane compounds, only one diastereoisomer was found to be effective in a colitis model, and of its two enantiomers, only the (S,S)-enantiomer possessed this activity. researchgate.net

The orientation of substituents on the cyclic scaffold also has a significant impact. For instance, the acidity of compounds can be affected by whether a substituent is in an equatorial or axial position, which is explained by differences in charge-dipole interactions. researchgate.net This highlights that even subtle changes in the 3D structure can alter the electronic properties and, consequently, the biological activity of a molecule.

The differential activity of stereoisomers underscores the importance of synthesizing and testing enantiomerically pure compounds in drug discovery. This allows for a more accurate assessment of the SAR and can lead to the development of drugs with improved therapeutic indices.

| Compound Class | Stereochemical Aspect | Impact on Biological Activity | Reference |

| Indane Diastereoisomers | Diastereomeric and enantiomeric purity | Only the (S,S)-enantiomer of one diastereoisomer was active in a colitis model. | researchgate.net |

| 3-Br-acivicin Isomers | (5S, αS) vs other isomers | Only the (5S, αS) isomers showed significant antiplasmodial activity. | nih.govresearchgate.net |

| Substituted Cyclic Compounds | Axial vs. Equatorial substituent orientation | Significant differences in acidity and electronic properties. | researchgate.net |

Preclinical Biological Investigations and Mechanistic Pharmacological Target Engagement of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine Derivatives

In Vitro Receptor Binding and Enzyme Inhibition Assays

The initial characterization of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine derivatives involves assessing their direct interaction with specific biological targets. For ABT-102, in vitro assays were crucial in establishing its potency and selectivity as a TRPV1 receptor antagonist.

Detailed research findings show that at the recombinant human TRPV1 receptor, ABT-102 potently inhibits increases in intracellular calcium that are evoked by various agonists, including capsaicin, N-arachidonyl dopamine, anandamide, and protons (acidic conditions). nih.gov The compound demonstrates high affinity and inhibitory concentration (IC₅₀) values in the low nanomolar range. nih.gov Further investigation confirmed that ABT-102 is a competitive antagonist of capsaicin-evoked responses. nih.gov Its selectivity is a key feature, showing a high degree of specificity for the TRPV1 receptor when tested against a panel of other TRP channels, receptors, ion channels, and transporters. nih.gov

In studies of other N-tert-butyl derivatives, such as N-tert-butyl substituted 2-aminothiazol-4(5H)-one, inhibitory activity was evaluated against enzymes like 11β-hydroxysteroid dehydrogenase type 1 and 2 (11β-HSD1 and 11β-HSD2). nih.gov This highlights that the tert-butyl moiety is present in compounds designed for a range of biological targets beyond ion channels.

| Assay Type | Target | Species | Parameter | Value | Reference |

|---|---|---|---|---|---|

| Agonist-Evoked Intracellular Ca²⁺ Increase | TRPV1 | Human (recombinant) | IC₅₀ | 5-7 nM | nih.gov |

| Capsaicin-Evoked Currents | TRPV1 | Rat (recombinant) | IC₅₀ | 1-16 nM | nih.gov |

| Capsaicin Competitive Antagonism | TRPV1 | Human (recombinant) | pA₂ | 8.344 | nih.gov |

Cellular Assays for Biological Activity (non-human, non-clinical)

To understand the biological effects of these compounds at a cellular level, non-clinical assays using cultured cells are employed. These experiments bridge the gap between simple receptor binding and in vivo efficacy.

For ABT-102, functional cellular assays have demonstrated its ability to block the physiological responses mediated by TRPV1 activation. In cultured rat dorsal root ganglion (DRG) neurons, a key cell type in pain transmission, ABT-102 potently inhibits currents evoked by capsaicin. nih.gov Furthermore, it effectively blocks the release of calcitonin gene-related peptide (CGRP), a neuropeptide involved in signaling pain, from these same neurons following stimulation with capsaicin. nih.gov These cellular-level results confirm that the receptor binding activity of ABT-102 translates into a functional blockade of neuronal signaling pathways relevant to pain.

In Vivo Preclinical Models for Efficacy Assessment (animal models, non-clinical)

The therapeutic potential of this compound derivatives is evaluated in non-clinical animal models that mimic human disease states. As a TRPV1 antagonist, ABT-102 has been extensively tested in various rodent models of pain.

Research has shown that ABT-102 is effective in blocking nociception in models of inflammatory, post-operative, osteoarthritic, and bone cancer pain. medchemexpress.commedchemexpress.combioivt.com In these models, administration of the compound led to a decrease in both spontaneous pain behaviors and pain responses evoked by thermal and mechanical stimuli. medchemexpress.com A key in vivo finding is that ABT-102 blocks the heat-evoked firing of spinal dorsal horn neurons, providing direct evidence of its action within the central nervous system's pain-processing circuits. nih.gov Interestingly, repeated administration of ABT-102 over several days was found to enhance its analgesic activity in multiple pain models. medchemexpress.com

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise mechanism of action is fundamental to drug development. For ABT-102, the molecular mechanism centers on its role as a competitive antagonist at the TRPV1 receptor. nih.gov This means it directly competes with activating ligands, like capsaicin, for the same binding site on the receptor, thereby preventing the conformational change required for channel opening.

The cellular mechanisms stem from this molecular interaction. By blocking the TRPV1 ion channel, ABT-102 prevents the influx of cations such as calcium (Ca²⁺) and sodium (Na⁺) into sensory neurons. nih.gov This inhibition of ion flow prevents the depolarization of the cell membrane, which is necessary for the initiation and propagation of a pain signal. The subsequent blockade of CGRP release from sensory nerve terminals is a direct downstream consequence of this cellular action, further contributing to the compound's analgesic effect by preventing neurogenic inflammation. nih.gov

Investigation of Metabolic Stability and Pharmacokinetic Properties in Preclinical Systems

The evaluation of a compound's metabolic stability and pharmacokinetic profile is critical for determining its potential as a drug candidate. These properties dictate how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body.

The tert-butyl group, while often important for receptor binding, can be susceptible to metabolism. medchemexpress.commedchemexpress.com Preclinical investigations of metabolic stability typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat, dog, human) to measure the rate at which the parent compound is cleared. These assays assess metabolism primarily by Phase I (e.g., cytochrome P450) and Phase II enzyme systems.

For the derivative ABT-102, preclinical studies in rodents have provided key pharmacokinetic insights. Following repeated administration over 5 to 12 days, there was no associated accumulation of ABT-102 concentration in either the plasma or the brain. medchemexpress.com This suggests that the compound is efficiently cleared from the body in these preclinical models and does not accumulate to potentially toxic levels with chronic dosing. While specific preclinical metabolic stability data (e.g., half-life in microsomes) is not detailed in the available literature, the lack of in vivo accumulation points towards a metabolic and clearance profile suitable for further development. medchemexpress.com

| Compound Name |

|---|

| This compound |

| (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) |

| Capsaicin |

| N-arachidonyl dopamine |

| Anandamide |

| N-tert-butyl substituted 2-aminothiazol-4(5H)-one |

Applications of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine in Asymmetric Catalysis and Advanced Materials Science

Development of Chiral Ligands and Organocatalysts Derived from 5-tert-butyl-2,3-dihydro-1H-inden-1-amine

The development of chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer products. Chiral primary amines and their derivatives are frequently used for this purpose. The structure of this compound, featuring a stereogenic center at the C1 position of the rigid indane scaffold, makes it an attractive candidate for the design of new catalysts.

The bulky 5-tert-butyl substituent plays a crucial role in creating a well-defined chiral pocket, which can effectively control the stereochemical outcome of a reaction. In organocatalysis, primary amines can react with carbonyl compounds to form transient chiral enamines or iminium ions, which then guide the enantioselective formation of new bonds. While the parent amine itself can act as a catalyst, it is more commonly modified to create more complex and highly effective organocatalysts, such as aminothioureas. These catalysts are often employed in reactions like Michael additions, aldol (B89426) reactions, and cycloadditions.

Similarly, in transition-metal catalysis, chiral amines are precursors to a wide array of ligands. mdpi.com The nitrogen atom of this compound can be incorporated into multidentate ligands (e.g., P,N or N,N ligands) that coordinate to a metal center. The steric and electronic properties of the indane framework are transmitted to the metal's coordination sphere, influencing the enantioselectivity of catalyzed transformations such as hydrogenations, C-H functionalizations, and cross-coupling reactions. mdpi.com The rigid backbone of the indane moiety helps to minimize conformational flexibility, which is often key to achieving high levels of stereocontrol.

| Research Area | Catalyst/Ligand Type | Potential Application | Key Structural Feature |

| Organocatalysis | Primary Amines, Thioureas | Enantioselective C-C bond formation | Rigid indane scaffold, bulky t-butyl group |

| Transition-Metal Catalysis | P,N or N,N Ligands | Asymmetric hydrogenation, C-H activation | Defined chiral environment from indane framework |

Use as Chiral Auxiliaries in Enantioselective Chemical Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. This strategy is a powerful and reliable method for controlling stereochemistry in complex syntheses.

Amines like this compound are ideal precursors for chiral auxiliaries. They can be converted into amides or imines with the substrate of interest. The inherent chirality of the amine then directs the approach of reagents to the prochiral center of the substrate, leading to the formation of one diastereomer in excess.

For instance, related chiral aminoindanol-derived oxazolidinones have been successfully employed as chiral auxiliaries in highly enantioselective aldol reactions. scispace.com In these cases, the rigid fused-ring system of the auxiliary effectively shields one face of the enolate, dictating the stereochemistry of the subsequent reaction with an aldehyde. scispace.com Following the reaction, the aldol product can be released from the auxiliary via hydrolysis. scispace.com While specific documented examples detailing the use of this compound itself as a chiral auxiliary are not prevalent in the reviewed literature, its structural similarity to other successful indane-based auxiliaries suggests its high potential in this domain. The combination of its rigid framework and the sterically demanding tert-butyl group makes it a promising candidate for controlling stereoselectivity in a variety of transformations, including alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgscispace.com

Integration into Metal-Organic Frameworks (MOFs) or other Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these materials is a key area of research, aiming to introduce specific properties such as catalytic activity or selective adsorption. One common strategy involves using organic linkers that bear functional groups, such as amines. rsc.org

The incorporation of chiral moieties into MOFs can yield chiral porous materials capable of enantioselective recognition and catalysis. While the direct integration of this compound into a MOF structure as a primary building block has not been specifically reported, the potential for its use exists through several methodologies. It could theoretically be incorporated into a linker molecule before MOF synthesis or attached to a pre-existing MOF through post-synthetic modification. rsc.org In such a scenario, the amine functionality would be available within the pores of the MOF, potentially imparting chirality to the framework for applications in enantioselective separations or heterogeneous asymmetric catalysis. However, research literature specifically detailing the successful integration of this particular amine into MOFs remains to be published.

Applications in the Synthesis of Optically Active Fine Chemicals and Pharmaceutical Intermediates

The most significant and well-documented application of this compound is as a key chiral building block in the synthesis of pharmaceutical intermediates. The enantiopure form of the amine provides a crucial stereocenter that is often essential for the biological activity of the final drug molecule.

A prominent example is the synthesis of ABT-102, a potent and selective TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist developed for pain management. ebi.ac.uk The (R)-enantiomer of this compound is a critical component of ABT-102. In the synthesis, the chiral amine is reacted with an isocyanate precursor to form the urea (B33335) linkage, resulting in the final compound, (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea. ebi.ac.uk The rigid indane moiety was specifically chosen to replace more flexible benzyl (B1604629) groups found in earlier generations of antagonists, leading to a significant increase in potency and improved drug-like properties. ebi.ac.uk

The use of this specific chiral amine highlights the importance of the indane scaffold in medicinal chemistry for creating conformationally restricted analogues of bioactive compounds. The enantiomeric purity of the starting amine is paramount, as different enantiomers of a drug can have vastly different pharmacological effects. The availability of specific enantiomers, such as (1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine and (1S)-5-tert-butyl-2,3-dihydro-1H-inden-1-amine, facilitates the development of stereochemically pure active pharmaceutical ingredients. biosynth.combldpharm.com

| Pharmaceutical Intermediate | Target/Application | Role of the Amine | Reference |

| (R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102) | TRPV1 Antagonist (Pain Management) | Provides the key chiral center and rigid scaffold for high potency. | ebi.ac.uk |

Advanced Analytical Methodologies for the Detection and Quantification of 5 Tert Butyl 2,3 Dihydro 1h Inden 1 Amine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones for assessing the purity and performing quantitative analysis of 5-tert-butyl-2,3-dihydro-1H-inden-1-amine. These techniques offer high resolution and sensitivity, making them suitable for separating the target compound from impurities and for precise concentration measurements.

Given that this compound is a chiral compound, existing as (R) and (S) enantiomers, chiral HPLC methods are essential for separating and quantifying the individual enantiomers. This is particularly important in pharmaceutical development, where enantiomers can exhibit different pharmacological activities. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed for the enantioseparation of various pharmaceuticals. nih.gov For instance, a Chiralpak® column with a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol (B145695) or isopropanol) is a common approach for resolving enantiomers of chiral amines. researchgate.net

For quantitative analysis of biogenic amines using HPLC, pre-column derivatization is a widely used strategy to enhance detectability, especially with UV or fluorescence detectors. mdpi.com Reagents like dansyl chloride react with the primary amine group of this compound, yielding a highly fluorescent derivative. This allows for sensitive detection at low concentrations. mdpi.com The derivatized analyte is then separated on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase like acetonitrile (B52724) and water.

GC-MS provides another powerful tool for both qualitative identification and quantitative measurement. The mass spectrometer detector offers high specificity, allowing for the confirmation of the compound's identity based on its mass spectrum. For GC analysis, derivatization of the primary amine may be necessary to improve its volatility and chromatographic behavior.

The following tables present representative data for the analysis of primary amines using these techniques, illustrating the expected performance.

Table 1: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time (S-enantiomer) | ~8.5 min |

| Expected Retention Time (R-enantiomer) | ~10.2 min |

| Resolution (Rs) | > 1.5 |

Table 2: Representative HPLC-UV Method Validation Data for Quantitative Analysis (Post-Derivatization)

| Parameter | Result |

|---|---|

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (RSD%) | < 2% |

| Inter-day Precision (RSD%) | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Electrochemical and Immunochemical Sensing Methods for Trace Analysis

For the detection of trace amounts of this compound, electrochemical and immunochemical sensing methods offer high sensitivity and selectivity, often with the advantages of portability and rapid analysis. nih.govmdpi.com

Electrochemical sensors operate by measuring the electrical signal generated from a redox reaction at an electrode surface. mdpi.com For the detection of primary amines, biosensors incorporating amine oxidase enzymes are a common approach. nih.gov The enzyme selectively catalyzes the oxidation of the amine, producing hydrogen peroxide, which can then be detected electrochemically. mdpi.com Another strategy involves the use of non-enzymatic sensors, such as electrodes modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) or molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are synthetic receptors designed to bind a specific target molecule, offering high selectivity. mdpi.com These sensors can be based on various principles, including amperometry, potentiometry, or impedimetry, and are capable of detecting biogenic amines at nanomolar concentrations. nih.govresearchgate.net

Immunochemical methods , such as the enzyme-linked immunosorbent assay (ELISA), are based on the highly specific binding between an antibody and an antigen. For small molecules like this compound, a competitive immunoassay format is typically used. nih.govnih.gov In this setup, the sample containing the target amine competes with a labeled version of the amine for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the amine in the sample. The development of such an assay requires the synthesis of an immunogen (the amine coupled to a carrier protein) to produce specific antibodies. While highly sensitive, the development of a specific immunoassay can be time-consuming. Lateral flow immunoassays (LFIAs) represent a rapid and user-friendly platform for qualitative or semi-quantitative screening of small molecules. nih.gov

Table 3: Comparison of Trace Analysis Methods

| Feature | Electrochemical Sensors | Immunochemical Assays (ELISA) |

|---|---|---|

| Principle | Redox reaction at electrode surface | Antigen-antibody binding |

| Selectivity | Moderate to High (Enzyme/MIP-based) | Very High |

| Sensitivity | High (nM to µM) | Very High (pM to nM) |

| Analysis Time | Rapid (minutes) | Moderate (hours) |

| Cost | Low to Moderate | Moderate to High |

| Portability | High | Moderate (Lab-based) |

| Development Effort | Moderate | High |

Development of Specialized Assays for Metabolites (in preclinical studies)

Understanding the metabolic fate of a compound is a critical aspect of preclinical drug development. nih.govnih.gov For this compound, specialized assays are developed to identify and quantify its metabolites in biological matrices such as plasma, urine, and liver microsomes. nih.gov

The primary approach for metabolite profiling involves incubating the parent compound with in vitro systems like human liver microsomes (HLMs) or hepatocytes. researchgate.net These systems contain the key drug-metabolizing enzymes, primarily cytochrome P450s. nih.gov The major metabolic pathways for compounds containing a tert-butyl group often involve oxidation to form an alcohol derivative. researchgate.net Similarly, primary amines can undergo N-dealkylation. researchgate.net